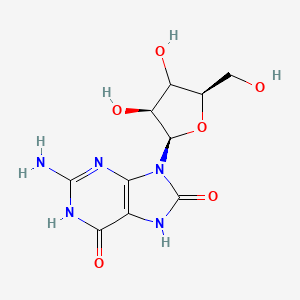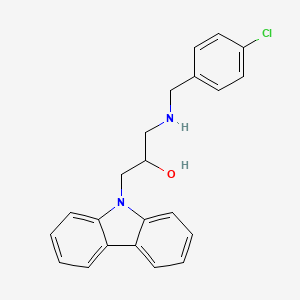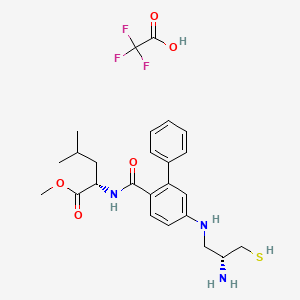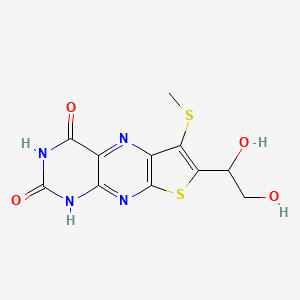
p38 MAPK-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p38 MAPK-IN-3 is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation. This compound has been studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p38 MAPK-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its activity and selectivity.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and potency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
p38 MAPK-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
p38 MAPK-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38 MAPK pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology to investigate the effects of p38 MAPK inhibition on cell signaling, gene expression, and cellular responses to stress.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders. It has shown promise in preclinical studies for reducing inflammation and tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway.
作用機序
p38 MAPK-IN-3 exerts its effects by inhibiting the activity of p38 MAPK, a key enzyme in the MAPK signaling pathway. This inhibition prevents the phosphorylation and activation of downstream targets, thereby modulating cellular responses to stress and inflammation. The molecular targets of this compound include various transcription factors and kinases involved in cell survival, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
SB203580: Another p38 MAPK inhibitor with a similar mechanism of action but different chemical structure.
VX-702: A potent p38 MAPK inhibitor used in clinical trials for inflammatory diseases.
BIRB 796: A highly selective p38 MAPK inhibitor with applications in cancer and inflammatory research.
Uniqueness
p38 MAPK-IN-3 is unique in its specific binding affinity and selectivity for the p38 MAPK pathway. Its distinct chemical structure allows for more targeted inhibition, potentially reducing off-target effects and improving therapeutic outcomes.
特性
分子式 |
C22H17BrO2 |
|---|---|
分子量 |
393.3 g/mol |
IUPAC名 |
(E)-3-[4-(4-bromophenoxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H17BrO2/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)25-21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+ |
InChIキー |
UJDVTNCUWCRNKC-GIDUJCDVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)






![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)

![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)
![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)


